PF-06372222
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Overview
Description
PF-06372222 is a small-molecule negative allosteric modulator of the glucagon receptor. It also acts as an antagonist for the glucagon-like peptide-1 receptor, inhibiting glucagon secretion and glucose-dependent insulin secretion .
Preparation Methods
The synthesis of PF-06372222 involves several steps, including the formation of a hydrogen bond with a polar cleft between helices VI and VII, and the binding of its trifluoromethyl–pyrazole group to a hydrophobic surface area of helix V . The industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis techniques used for small-molecule pharmaceuticals.
Chemical Reactions Analysis
PF-06372222 undergoes various chemical reactions, including hydrogen bonding interactions and binding to hydrophobic surfaces . Common reagents used in these reactions include polar solvents and hydrophobic agents. The major products formed from these reactions are typically stable complexes with the target receptors.
Scientific Research Applications
PF-06372222 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the modulation of glucagon and glucagon-like peptide-1 receptors, which are important in glucose homeostasis and insulin secretion . This compound is also used in the development of new therapeutic agents for the treatment of type 2 diabetes .
Mechanism of Action
PF-06372222 exerts its effects by binding to the glucagon receptor and the glucagon-like peptide-1 receptor, inhibiting their activity . This binding restricts the movement of the intracellular tip of helix VI, which is generally associated with activation mechanisms in class A G-protein-coupled receptors . The molecular targets involved include the glucagon receptor and the glucagon-like peptide-1 receptor.
Comparison with Similar Compounds
PF-06372222 is similar to other negative allosteric modulators such as NNC0640 and MK0893 . These compounds share similar chemotypes and have one anionic end that inserts into a polar cleft between helices VI and VII . this compound is unique in its specific binding interactions and its ability to inhibit both glucagon and glucagon-like peptide-1 receptors .
Properties
Molecular Formula |
C26H28F3N5O3 |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
3-[[4-[(R)-(3,3-dimethylcyclobutyl)-[[6-[4-(trifluoromethyl)imidazol-1-yl]pyridin-3-yl]amino]methyl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H28F3N5O3/c1-25(2)11-18(12-25)23(16-3-5-17(6-4-16)24(37)30-10-9-22(35)36)33-19-7-8-21(31-13-19)34-14-20(32-15-34)26(27,28)29/h3-8,13-15,18,23,33H,9-12H2,1-2H3,(H,30,37)(H,35,36)/t23-/m0/s1 |
InChI Key |
MYZIDYJMNWEJMC-QHCPKHFHSA-N |
Isomeric SMILES |
CC1(CC(C1)[C@H](C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(C=C3)N4C=C(N=C4)C(F)(F)F)C |
SMILES |
CC1(CC(C1)C(C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(C=C3)N4C=C(N=C4)C(F)(F)F)C |
Canonical SMILES |
CC1(CC(C1)C(C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(C=C3)N4C=C(N=C4)C(F)(F)F)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-0637222; PF0637222; PF 0637222 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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